

Application Notes and Protocols for Protein Biotinylation with (+)-Biotin-ONP

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Compound of Interest

Compound Name: (+)-Biotin-ONP

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Introduction

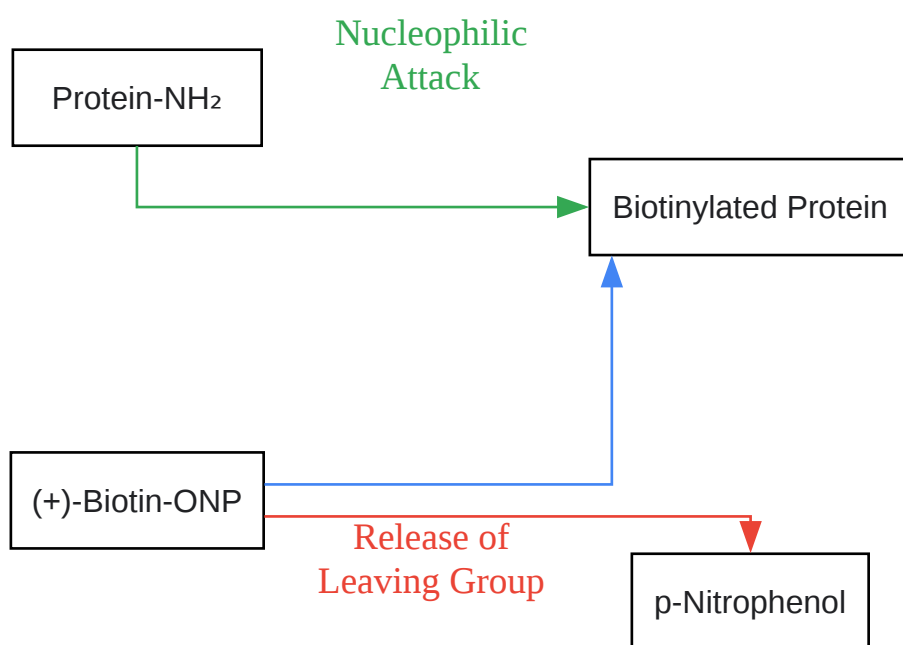
Biotinylation, the process of covalently attaching biotin to a protein, is a fundamental technique in biotechnology and drug development. The exceptionally high affinity of biotin for streptavidin and avidin ($K_d \approx 10^{-15}$ M) allows for highly specific and robust detection, purification, and immobilization of target proteins.[1][2] **(+)-Biotin-ONP** (d-Biotin-p-nitrophenyl ester) is an amine-reactive biotinylation reagent that offers a reliable method for labeling proteins. This reagent reacts with primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of a polypeptide chain, to form stable amide bonds.[1][3] A key feature of this reagent is the release of p-nitrophenol (PNP) upon reaction, which can be spectrophotometrically monitored to follow the progress of the biotinylation reaction.[4]

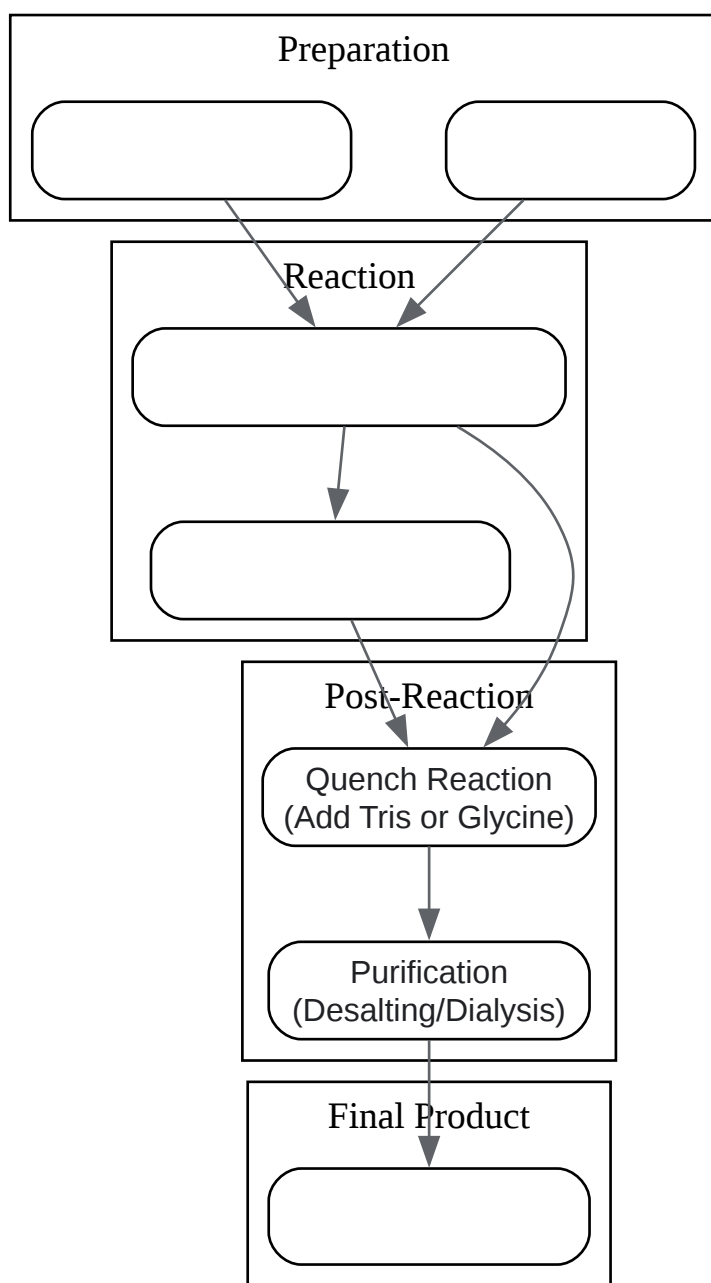
These application notes provide a detailed, step-by-step guide for the biotinylation of proteins using **(+)-Biotin-ONP**, including protocols for monitoring the reaction, quenching, and purification of the biotinylated protein.

Principle of the Reaction

The biotinylation of a protein with **(+)-Biotin-ONP** involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the p-nitrophenyl ester. This results in the formation of a stable amide linkage between the biotin molecule and the protein, with the

concomitant release of p-nitrophenol. The reaction is most efficient at a pH between 7.0 and 8.5, where the primary amines are sufficiently deprotonated to be reactive.[5]





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